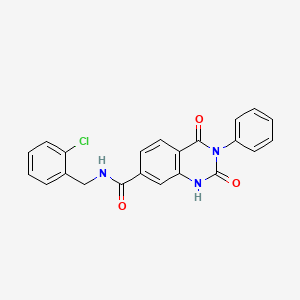

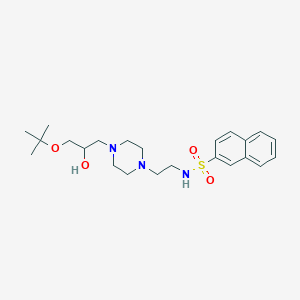

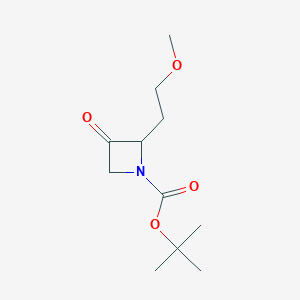

![molecular formula C17H18N4O2S B2716483 2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210224-61-5](/img/structure/B2716483.png)

2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is a type of benzimidazole derivative . Benzimidazole derivatives have been noted for their diverse biological effects, notably their impact on the central nervous system . The molecular formula of a similar compound, 2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol, is C12H18N2O3S .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “this compound”, typically involves the condensation of various substituted piperazines with benzimidazole nuclei . In one study, benzimidazole derivatives were synthesized conventionally .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been studied using various spectroscopic techniques like IR and NMR . For instance, the IR ranges (ATR, cm−1) for a similar compound, 2-(4-(3-Fluorophenyl)piperazin-1-yl)-1H-benz[d]imidazole, were reported as follows: N–H stretch: 3337.25, C–H aromatic: 3041.55, C–H aliphatic: 2813.17, C=C stretch: 1600.32, C–N aromatic: 1210.90, C–F stretch: 999.71 .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For instance, a Finkelstein transhalogenation reaction was applied to convert in situ the intermediate chlorine-derivative compound into its more reactive iodine-analog .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds have been analyzed. For instance, the yield and melting point (m.p) of a similar compound, 2-(4-(3-Fluorophenyl)piperazin-1-yl)-1H-benz[d]imidazole, were reported as 64% and 195–199 °C, respectively .Aplicaciones Científicas De Investigación

DNA Binding and Fluorescent Staining

Hoechst 33258 and its Analogues : A class of compounds closely related to "2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole" includes Hoechst 33258, known for binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds are utilized in fluorescent DNA staining, facilitating the analysis of chromosomes and nuclear DNA content values in plant cell biology and other fields. Their application extends to radioprotectors and topoisomerase inhibitors, showcasing their potential in drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antioxidant Capacity Assays

ABTS/PP Decolorization Assay : The antioxidant capacity of compounds, including those similar to "this compound," is assessed using assays like the ABTS/potassium persulfate decolorization assay. These studies aim to understand the reaction pathways underlying antioxidant activities, highlighting the importance of structural features in their efficacy (Ilyasov et al., 2020).

Conversion to CNS Acting Drugs

Central Nervous System Applications : Research indicates the potential for converting benzimidazole, imidazothiazole, and imidazole compounds into more potent drugs acting on the central nervous system (CNS). This includes exploring synthetic pathways to enhance the CNS properties of these compounds, aiming at treating neurological disorders more effectively (Saganuwan, 2020).

Metabolic Disposition and Pharmacokinetics

N-dealkylation of Arylpiperazine Derivatives : The metabolism of arylpiperazine derivatives, including those structurally related to "this compound," involves extensive pre-systemic and systemic processes. These studies are crucial for understanding the pharmacokinetic behavior of these compounds and their metabolites, impacting the development of clinical applications (Caccia, 2007).

Antifungal and Immunomodulating Activities

1,4-Benzothiazine Azole Derivatives : Certain benzothiazine azole derivatives exhibit significant antifungal and immunomodulating activities. The structural characteristics of these compounds, including those related to the query compound, contribute to their in vivo efficacy against fungal infections, highlighting their potential as therapeutic agents (Schiaffella & Vecchiarelli, 2001).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with the central nervous system , suggesting potential targets within this system.

Mode of Action

It has been suggested that similar compounds may enhance the activity of gamma amino butyric acid (gaba), a neurotransmitter that induces central nervous system depression .

Biochemical Pathways

Similar compounds have been found to impact the central nervous system, suggesting that they may affect pathways related to neurotransmission .

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability .

Result of Action

Similar compounds have been found to exhibit anxiolytic activity, suggesting that they may have calming effects on the central nervous system .

Action Environment

Similar compounds have been found to exhibit activity in both computational simulations and live subjects , suggesting that they may be influenced by both in silico and in vivo environments.

Direcciones Futuras

The future directions for the study of “2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” and similar compounds could involve further exploration of their biological effects and potential applications. For instance, one study suggested that a compound exhibiting outstanding anxiolytic efficacy could be considered as a promising candidate warranting further exploration . Another study identified a promising novel compound class that has the potential for further development of antiviral drugs against the Chikungunya virus .

Análisis Bioquímico

Biochemical Properties

The compound 2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole interacts with various enzymes and proteins, contributing to its role in biochemical reactions

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Propiedades

IUPAC Name |

2-[4-(benzenesulfonyl)piperazin-1-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c22-24(23,14-6-2-1-3-7-14)21-12-10-20(11-13-21)17-18-15-8-4-5-9-16(15)19-17/h1-9H,10-13H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCWQTCPOJGNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

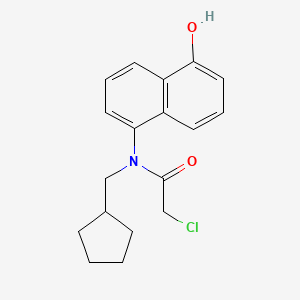

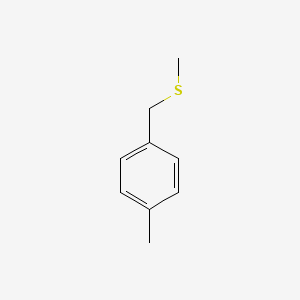

![2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide](/img/structure/B2716404.png)

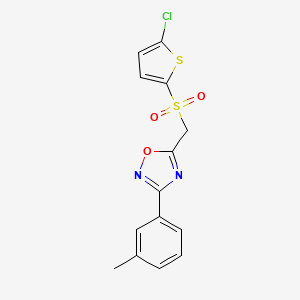

![3-amino-N-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2716409.png)

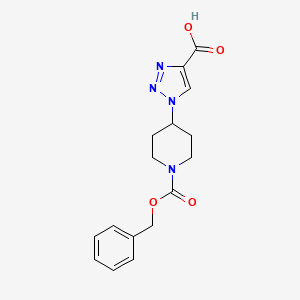

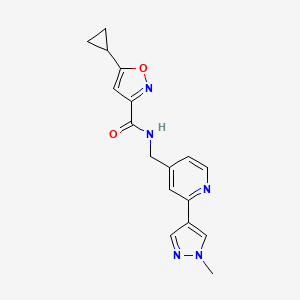

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2716410.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716414.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2716420.png)